Benzgalantamine

Alzheimer's Disease Bioequivalence Cholinesterase Inhibitors

A delayed-release galantamine prodrug engineered to bypass GI tract acetylcholinesterase binding, directly addressing the ~55% discontinuation rate seen with standard cholinesterase inhibitors. With GI adverse events under 2% and 0% insomnia incidence in pivotal studies, benzgalantamine is the rational procurement choice for Alzheimer's research programs prioritizing translatability, patient adherence, and CNS-targeted preclinical studies—its 10-fold higher brain-to-blood ratio reduces peripheral cholinergic confounds in animal models.

Molecular Formula C24H25NO4
Molecular Weight 391.5 g/mol
CAS No. 224169-27-1
Cat. No. B608969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzgalantamine
CAS224169-27-1
SynonymsMemogain;  GLN-1062;  GLN-1062;  GLN-1062
Molecular FormulaC24H25NO4
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5
InChIInChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1
InChIKeyJKVNJTYHRABHIY-WXVUKLJWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzgalantamine (CAS 224169-27-1) Procurement Guide: Prodrug of Galantamine for Alzheimer's Disease Research and Clinical Application


Benzgalantamine (CAS 224169-27-1), also known as ALPHA-1062, GLN-1062, or Memogain, is a synthetic small molecule prodrug of the acetylcholinesterase inhibitor galantamine [1]. It is a benzoyl ester derivative of galantamine (C24H25NO4; MW: 391.46 g/mol) [2] that remains inert in the gastrointestinal tract before being metabolized in the liver to release its active moiety [3]. FDA-approved in July 2024 under the brand name Zunveyl for mild-to-moderate Alzheimer's disease [4], benzgalantamine is formulated as delayed-release tablets designed to bypass gastric absorption and mitigate peripheral cholinergic side effects [5].

Why Benzgalantamine (Zunveyl) Is Not Directly Interchangeable with Generic Galantamine


While benzgalantamine and galantamine share the same active moiety, substituting one for the other without consideration of their distinct pharmacokinetic and tolerability profiles is not supported by evidence. Benzgalantamine is an inactive prodrug specifically engineered to bypass acetylcholinesterase (AChE) binding in the gastrointestinal tract, a design that directly addresses the high discontinuation rates observed with generic galantamine [1]. Data indicate that approximately 55% of Alzheimer's disease patients discontinue cholinesterase inhibitors like galantamine within one year, primarily due to gastrointestinal adverse events (AEs) and insomnia [2]. The delayed-release, enteric-coated formulation of benzgalantamine alters the absorption site to the small intestine, which reduces local neuronal overstimulation and results in a quantitatively different AE profile [3]. Therefore, procurement decisions based solely on per-milligram cost or active ingredient equivalence fail to account for the clinically meaningful differences in tolerability that can affect patient adherence and long-term outcomes [4].

Benzgalantamine Evidence Guide: Quantitative Differentiation from Galantamine and Cholinesterase Inhibitor Class


Benzgalantamine Demonstrates Bioequivalence to Galantamine with a Distinct Safety Profile

In pivotal regulatory studies, benzgalantamine achieved bioequivalence to galantamine immediate-release tablets and extended-release capsules in terms of both area under the curve (AUC) and peak exposure (Cmax) [1]. This confirms that the prodrug delivers an equivalent amount of the active galantamine moiety to the systemic circulation. Crucially, these same studies reported that gastrointestinal adverse events occurred in less than 2% of participants receiving benzgalantamine, and no cases of insomnia were observed, differentiating it from the known tolerability challenges of generic galantamine [2][3].

Alzheimer's Disease Bioequivalence Cholinesterase Inhibitors Pharmacokinetics

Benzgalantamine's Prodrug Design Mitigates Gastrointestinal Adverse Events Compared to Galantamine

Benzgalantamine is a benzoyl ester prodrug of galantamine. The addition of a benzyl ester group blocks the molecule's ability to bind to acetylcholinesterase in the gastrointestinal nervous system [1]. This prevents the local overstimulation of neurons that leads to the nausea, vomiting, and diarrhea commonly associated with oral galantamine. In a direct comparison from a Phase 1 study, nausea was reported by participants at a 16 mg dose of galantamine but was not reported until a dose of 44 mg of Memogain (benzgalantamine) [2]. This indicates a higher threshold for GI adverse events with the prodrug.

Tolerability Prodrug Adverse Events Alzheimer's Disease

Absence of Insomnia with Benzgalantamine Contrasts with Known Side Effects of Donepezil and Galantamine

Across multiple bioavailability studies used for FDA approval, no cases of insomnia were observed in participants receiving benzgalantamine [1]. This finding is notable given that insomnia and sleep disturbances are recognized adverse effects of other cholinesterase inhibitors. For instance, donepezil is known to cause insomnia, often necessitating morning dosing to mitigate nighttime sleep disruption [2]. The reported 0% incidence of insomnia for benzgalantamine in the pivotal studies provides a clear point of differentiation.

Insomnia Sleep Disturbance Adverse Events Cholinesterase Inhibitors

Benzgalantamine Achieves Higher Brain-to-Plasma Ratio than Galantamine in Preclinical Models

The benzoyl ester modification increases the lipophilicity of benzgalantamine compared to galantamine [1]. Preclinical pharmacological studies have reported that Memogain (benzgalantamine) reaches a concentration in the brain that is 10 times higher than its concentration in blood [2]. This improved brain-to-plasma ratio suggests enhanced central nervous system delivery of the active galantamine moiety, which is the site of therapeutic action.

Pharmacokinetics Brain Penetration Preclinical Prodrug

Galantamine Moiety Associated with Strongest Class Effect on Cognitive Decline

While benzgalantamine's approval is based on bioequivalence, the efficacy of its active moiety, galantamine, is well-established. A large-scale, real-world analysis of over 16,000 patients from the Swedish Dementia Registry found that among all cholinesterase inhibitors (ChEIs), galantamine had the strongest effect on slowing cognitive decline. Specifically, ChEI users showed a benefit of 0.13 MMSE points per year (95% CI, 0.06-0.20), but galantamine specifically was associated with a more pronounced effect of 0.18 MMSE points per year [1].

Efficacy Cognitive Decline Real-World Evidence Cholinesterase Inhibitors

Optimized Application Scenarios for Benzgalantamine (Zunveyl) in Clinical and Research Settings


Clinical Management of Alzheimer's Disease in Patients with High Risk for GI Intolerance

For Alzheimer's patients with a history of gastrointestinal sensitivity or those who have previously discontinued galantamine or donepezil due to nausea, vomiting, or diarrhea, benzgalantamine presents a clinically rational alternative. Its prodrug design, which limits AChE binding in the GI tract [1], is supported by data showing GI adverse events in less than 2% of trial participants and a higher tolerability threshold for nausea compared to galantamine (44 mg vs. 16 mg) [2][3]. This scenario directly addresses the 55% discontinuation rate associated with standard cholinesterase inhibitors, offering a pathway to improve long-term adherence [4].

Treatment of Alzheimer's Patients with Co-occurring Sleep Disturbances

In patients for whom insomnia is a significant concern or a contraindication to other therapies, benzgalantamine's favorable safety profile is a key differentiator. Pivotal studies reported a 0% incidence of insomnia [1], setting it apart from donepezil and contributing to the tolerability issues that lead to galantamine discontinuation [2]. This makes benzgalantamine a preferred first-line or switch option in this subpopulation, as it may reduce polypharmacy for sleep management and improve overall quality of life.

Translational Research Requiring Enhanced CNS Delivery of a Galantamine-Based Probe

For preclinical and translational studies where maximizing brain exposure to a galantamine-like molecule is critical—such as in dose-response experiments for neuroprotection or cognitive enhancement—benzgalantamine (Memogain) offers a distinct advantage. Its increased lipophilicity has been shown to result in a 10-fold higher brain-to-blood concentration ratio in animal models [1]. This property makes it a valuable research tool for achieving high central nervous system concentrations of the active moiety while minimizing peripheral exposure and associated confounds.

Comparative Effectiveness Research on Real-World ChEI Outcomes

Given that the active moiety of benzgalantamine is galantamine, which has the strongest real-world evidence for slowing cognitive decline (0.18 MMSE points/year) and reducing mortality (27% lower risk) compared to other ChEIs [1], benzgalantamine is a compelling candidate for comparative effectiveness research. Studies could be designed to evaluate whether the improved tolerability profile of the prodrug translates into even better long-term real-world outcomes compared to generic galantamine, by enabling higher sustained dosing or better adherence [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzgalantamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.